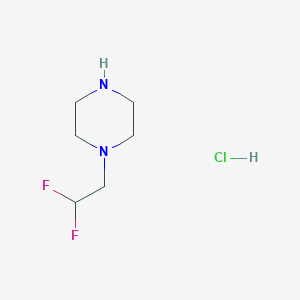

1-(2,2-Difluoro-ethyl)-piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from various precursors. For example, the synthesis of 1,4-piperazine-2,5-dione derivatives was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, with a yield of 23% . Another study reported the synthesis of novel piperazine derivatives starting from 2-acetylfuran and involving Claisen Schmidt condensation, cyclization, and Mannich’s reaction . Similarly, the synthesis of differentially protected 2-(hydroxymethyl)piperazines was described starting from commercially available piperazine-2-carboxylic acid dihydrochloride . These methods could potentially be adapted for the synthesis of 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride by incorporating difluoroethyl groups at the appropriate step.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the structure of a piperazinedione derivative was confirmed using single-crystal X-ray analysis, and its solution association was studied using MS and NMR . Similarly, the structures of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were characterized by IR, 1H and 13C NMR, and mass spectral studies .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The papers provided do not detail specific reactions for 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride, but they do mention reactions such as fluoride displacement for the synthesis of sigma receptor ligands and the use of isothiocyanates for the synthesis of thiocarbamyl piperazines . These reactions are indicative of the versatile chemistry that piperazine derivatives can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely. The provided papers do not give specific details on the properties of 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride. However, they do mention the study of hydrogen-bonding networks in polymorphic crystalline forms of a piperazinedione derivative , and the evaluation of antidepressant and antianxiety activities of certain piperazine derivatives in animal models . These studies suggest that piperazine derivatives can exhibit a range of biological activities and physical properties, which would be important to consider for 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride as well.

Applications De Recherche Scientifique

Antibacterial Activity

1-(2,2-Difluoro-ethyl)-piperazine hydrochloride and its analogs have been investigated for their antibacterial properties. Studies such as Hirose et al. (1987) demonstrate that derivatives like NY-198, which is a difluorinated quinolone with a piperazine moiety, exhibit broad antibacterial spectrum activity, particularly effective against organisms like Pseudomonas maltophilia and Acinetobacter calcoaceticus (Hirose et al., 1987). Similarly, compounds synthesized from alkylation of difluoro-quinoline esters with piperazine have shown promising antibacterial activities (Sheu et al., 1998).

Antihistamine Properties

Compounds derived from piperazine, such as Cetirizine (a piperazine antihistamine), have been studied for their effectiveness in treating conditions like urticaria and allergic rhinitis. This highlights the potential utility of piperazine hydrochloride derivatives in the development of antihistamines (Arlette, 1991).

Synthesis and Evaluation of Pharmaceuticals

The synthesis process involving piperazine derivatives, including 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride, is critical for developing pharmaceuticals like anti-hypertensive drugs. For instance, Ramesh et al. (2006) describe an improved synthesis process of an important intermediate in the preparation of Doxazosin, an anti-hypertensive agent (Ramesh et al., 2006).

Serotonin Receptor Agonist

Some studies indicate that derivatives of piperazine, like 1-(m-Trifluoromethylphenyl)-piperazine, act as serotonin receptor agonists. This compound specifically has been shown to decrease serotonin turnover, suggesting its potential use in neuropsychiatric disorders (Fuller et al., 1978).

Pharmacological Effects

The pharmacological effects of piperazine derivatives, such as 1-(m-Chlorophenyl)piperazine (CPP), have been explored. CPP, for instance, shows potential as a serotonin receptor agonist, affecting neurotransmitter levels in the brain, which could have implications for treating various mental health disorders (Fuller et al., 1981).

Safety and Hazards

Orientations Futures

Propriétés

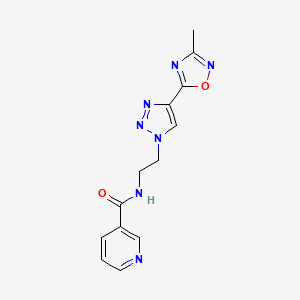

IUPAC Name |

1-(2,2-difluoroethyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2.ClH/c7-6(8)5-10-3-1-9-2-4-10;/h6,9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPKZIHTUUDTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoro-ethyl)-piperazine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)

![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)

![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)